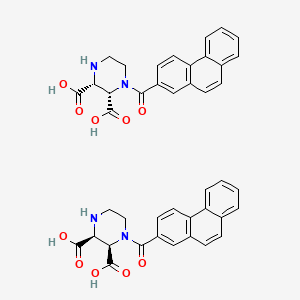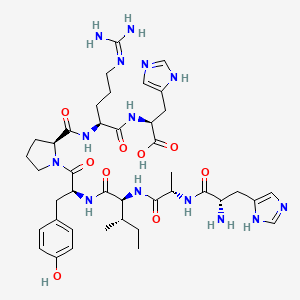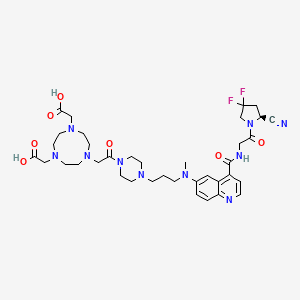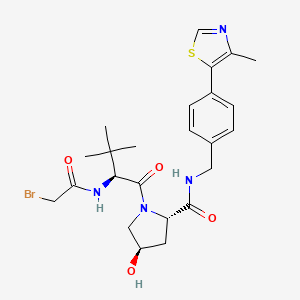
(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-1-(菲-2-羰基)哌嗪-2,3-二羧酸是一种复杂的有机化合物,其特征在于菲部分连接到哌嗪环上,哌嗪环进一步被两个羧酸基团取代
准备方法
合成路线和反应条件
(2S,3R)-1-(菲-2-羰基)哌嗪-2,3-二羧酸的合成通常涉及以下步骤:
菲部分的形成: 菲结构可以通过一系列环化反应从更简单的芳香族化合物合成。
与哌嗪的连接: 菲部分然后通过羰基化反应连接到哌嗪环上,通常使用光气或一氧化碳之类的试剂,并在催化剂存在下进行。
羧酸基团的引入: 最后一步涉及在哌嗪环的2和3位引入羧酸基团。这可以通过使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化反应来实现。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以确保高收率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及使用高级纯化技术,例如色谱法。
化学反应分析
反应类型
(2S,3R)-1-(菲-2-羰基)哌嗪-2,3-二羧酸可以发生多种化学反应,包括:
氧化: 该化合物可以进一步氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将羰基转化为醇或将羧酸还原为醇。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬或其他强氧化剂。
还原: 硼氢化钠、氢化铝锂或催化氢化。
取代: 卤素、硝化剂或磺化剂,在催化剂存在下。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,氧化可以生成羧酸或酮,而还原可以生成醇。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能作为生物化学探针或生物活性分子的前体具有潜力。
医学: 可以研究其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
(2S,3R)-1-(菲-2-羰基)哌嗪-2,3-二羧酸的作用机制将取决于其特定应用。在生物学环境中,它可以与酶或受体等分子靶标相互作用,调节它们的活性。菲部分可能与DNA插入,影响基因表达,而哌嗪环可能与蛋白质相互作用,改变其功能。
相似化合物的比较
类似化合物
- (2S,3R)-1-(萘-2-羰基)哌嗪-2,3-二羧酸: 结构相似,但使用萘部分而不是菲。
- (2S,3R)-1-(蒽-2-羰基)哌嗪-2,3-二羧酸: 结构相似,但使用蒽部分。
独特性
(2S,3R)-1-(菲-2-羰基)哌嗪-2,3-二羧酸的独特性在于其菲部分,它可以赋予特定的电子和立体性质,这些性质不同于萘或蒽衍生物。
属性
分子式 |
C42H36N4O10 |
|---|---|
分子量 |
756.8 g/mol |
IUPAC 名称 |
(2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid;(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/2C21H18N2O5/c2*24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h2*1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t2*17-,18+/m10/s1 |
InChI 键 |
FAQARVDXAFZICA-QVUSPSOHSA-N |
手性 SMILES |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
规范 SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)





amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
